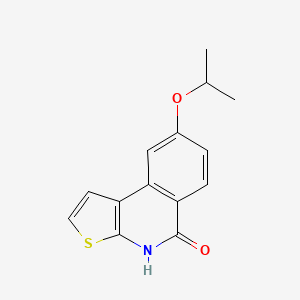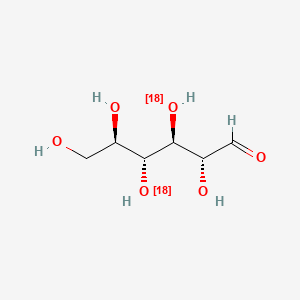
KRAS G12C inhibitor 44
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12C inhibitor 44 is a small molecule that specifically targets the KRAS G12C mutation, a common genetic alteration found in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . This compound has shown promise in inhibiting the KRAS G12C protein, which plays a crucial role in cancer cell proliferation and survival .
准备方法
Synthetic Routes and Reaction Conditions: The synthetic route typically starts with a Boc-protected tetrahydropyridopyrimidine, followed by a regioselective nucleophilic aromatic substitution reaction to introduce a masked piperazine moiety . The final steps involve the installation of the prolinol subunit and the oxidation of the sulfide intermediate .
Industrial Production Methods: Industrial production of KRAS G12C inhibitor 44 involves scaling up the laboratory synthesis to kilogram-scale production. This process requires optimization of reaction conditions to ensure high yield and purity . The use of transition-metal-free oxidation and chromatography-free synthesis methods has significantly improved the efficiency of the industrial production process .
化学反应分析
Types of Reactions: KRAS G12C inhibitor 44 undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and palladium-catalyzed carbon-oxygen bond formation . These reactions are essential for the synthesis and modification of the compound.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include Boc-protected tetrahydropyridopyrimidine, prolinol, and masked piperazine . Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations .
Major Products Formed: The major products formed during the synthesis of this compound include intermediates such as the sulfide intermediate and the final tetrahydropyridopyrimidine core with attached chiral building blocks .
科学研究应用
KRAS G12C inhibitor 44 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the reactivity and binding properties of KRAS G12C inhibitors . In biology, it is used to investigate the cellular and molecular mechanisms of KRAS G12C-driven cancers . In medicine, this compound is being evaluated in clinical trials for its potential to treat various cancers with KRAS G12C mutations . Additionally, it has industrial applications in the development of new cancer therapies and drug discovery .
作用机制
KRAS G12C inhibitor 44 exerts its effects by covalently binding to the KRAS G12C protein, locking it in an inactive state . This prevents the protein from transmitting pro-tumorigenic signals, thereby inhibiting cancer cell proliferation and survival . The compound specifically targets the cysteine residue at position 12 of the KRAS protein, which is mutated to glycine in KRAS G12C . This selective binding disrupts the guanine exchange cycle, effectively blocking the activation of downstream signaling pathways such as the RAF-MEK-ERK pathway .
相似化合物的比较
KRAS G12C inhibitor 44 is unique in its high selectivity and potency against the KRAS G12C mutation . Similar compounds include sotorasib and adagrasib, which also target the KRAS G12C protein but may differ in their pharmacokinetic properties and clinical efficacy . Another similar compound is 143D, which has shown comparable antitumor activity in preclinical models . These compounds share a common mechanism of action but may vary in their chemical structures and binding affinities .
List of Similar Compounds:- Sotorasib
- Adagrasib
- 143D
This compound stands out due to its optimized synthesis route and potential for high efficacy in treating KRAS G12C-driven cancers .
属性
分子式 |
C31H36ClFN6O2 |
|---|---|
分子量 |
579.1 g/mol |
IUPAC 名称 |
2-[(2S)-4-[(3R)-7-chloro-2'-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]spiro[1,2-dihydroindene-3,7'-6,8-dihydro-5H-quinazoline]-4'-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C31H36ClFN6O2/c1-20(33)29(40)39-16-15-38(18-21(39)10-13-34)28-24-9-12-31(11-8-23-25(31)6-3-7-26(23)32)17-27(24)35-30(36-28)41-19-22-5-4-14-37(22)2/h3,6-7,21-22H,1,4-5,8-12,14-19H2,2H3/t21-,22-,31-/m0/s1 |
InChI 键 |
LTBOVTGFAXPDLV-CYYCZYJVSA-N |
手性 SMILES |
CN1CCC[C@H]1COC2=NC3=C(CC[C@]4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F |
规范 SMILES |
CN1CCCC1COC2=NC3=C(CCC4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)


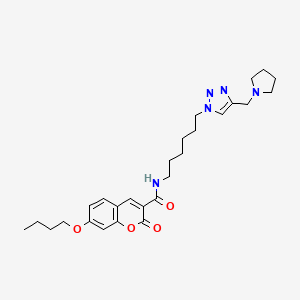
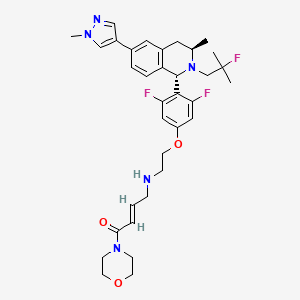

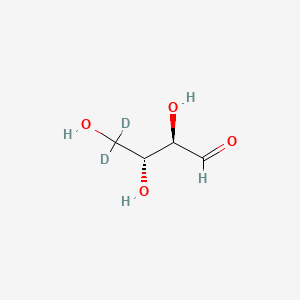

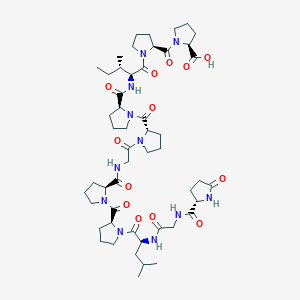
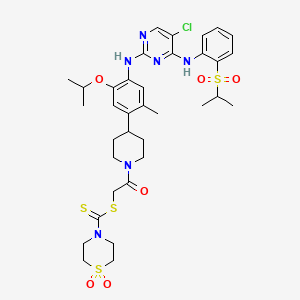
![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)
